molecular formula C9H9FN2O B2583292 6-Amino-8-fluoro-3,4-dihydroquinolin-2(1H)-one CAS No. 113225-70-0

6-Amino-8-fluoro-3,4-dihydroquinolin-2(1H)-one

Cat. No. B2583292
CAS RN: 113225-70-0
M. Wt: 180.182
InChI Key: OANTZUNFLOYHAH-UHFFFAOYSA-N
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Description

6-Amino-8-fluoro-3,4-dihydroquinolin-2(1H)-one, commonly referred to as 6AFDHQ, is a heterocyclic compound with a wide range of applications in the fields of chemistry and biology. It is a versatile compound that can be used in a variety of ways, including as a starting material for the synthesis of other compounds, as a reagent for organic reactions, and as a biological probe for research and development.

Scientific Research Applications

Synthesis and Transformations

6-Amino-8-fluoro-3,4-dihydroquinolin-2(1H)-one serves as a versatile starting compound for the synthesis of various organic molecules. It can be transformed through fluorine–amine exchange to create 8-amino-3,4-dihydroisoquinolines, which are pivotal in synthesizing 1-substituted 8-amino-tetrahydroisoquinolines. These transformations are essential for generating potential central nervous system drug candidates, showcasing the compound's utility in medicinal chemistry research (Hargitai et al., 2018).

Antibacterial Activities

This compound and its derivatives have shown promising results in antibacterial research. For example, novel 8-nitrofluoroquinolone derivatives synthesized from this compound analogs displayed significant antibacterial activity against various gram-positive and gram-negative strains. This highlights the potential of these compounds in developing new antibiotics to combat resistant bacterial infections (Al-Hiari et al., 2007).

Antimicrobial Agents

Derivatives of this compound have been explored for their antimicrobial properties. A study involving the synthesis of 2′-amino-2-fluoro-5′-oxo-1′-(4-phenylthiazole-2-yl)-1′,4′,5′,6′,7′,8′-hexahydro-3,4′-biquinoline-3′-carbonitrile derivatives demonstrated their efficacy against both gram-positive and gram-negative bacterial species as well as fungal pathogens, underlining the compound's utility in developing new antimicrobial agents (Shah & Raj, 2015).

Platelet Aggregation Inhibitors

Research into the cardiovascular applications of this compound derivatives has revealed their potential as platelet aggregation inhibitors. These compounds have been tested for their ability to inhibit platelet aggregation, showcasing a selective inhibitory activity that could be beneficial in developing treatments for cardiovascular diseases (Iyobe et al., 2001).

Fluorophore Development

The compound's derivatives have been utilized in developing fluorophores for biological imaging applications. For instance, the conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline under hypoxic conditions demonstrates the potential of using these compounds in designing sensitive probes for imaging and detecting hypoxic cells in tumor models (Rajapakse et al., 2013).

properties

IUPAC Name

6-amino-8-fluoro-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O/c10-7-4-6(11)3-5-1-2-8(13)12-9(5)7/h3-4H,1-2,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANTZUNFLOYHAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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